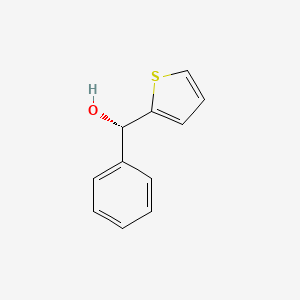
(S)-2-thienylphenylmethanol
Descripción
(S)-2-Thienylphenylmethanol is a chiral secondary alcohol characterized by a thienyl group (a five-membered aromatic ring containing sulfur) and a phenyl group attached to a central carbon bearing a hydroxyl group. Its stereochemistry is defined by the (S)-configuration at the chiral center, which influences its physicochemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H10OS |
|---|---|
Peso molecular |
190.26 g/mol |
Nombre IUPAC |
(S)-phenyl(thiophen-2-yl)methanol |
InChI |
InChI=1S/C11H10OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11-12H/t11-/m0/s1 |
Clave InChI |
AASDNBSTNIJBFZ-NSHDSACASA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](C2=CC=CS2)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CS2)O |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The provided evidence lacks explicit data on (S)-2-thienylphenylmethanol. However, structural analogs such as (S)-2-methoxy-2-phenylethanol () and 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () offer indirect insights into how substituents and stereochemistry affect chemical behavior. Below is a comparative analysis based on inferred structural and functional differences:
Table 1: Structural and Functional Comparison
Key Observations:
Aromatic Substituent Effects: The thienyl group in this compound introduces sulfur-based aromaticity, which may enhance coordination to metal catalysts (e.g., in asymmetric hydrogenation) compared to the purely hydrocarbon-based phenyl group in (S)-2-methoxy-2-phenylethanol.
Stereochemical Influence :
- Both (S)-configured alcohols (rows 1 and 2 in Table 1) are enantioselective in reactions, but the thienyl group’s electronic properties could modulate stereochemical outcomes differently than methoxy or ethoxy groups.
Functional Group Diversity: Ether-containing compounds like 2-(2-[4-(...)ethoxy)ethanol lack chirality but exhibit surfactant-like behavior due to their amphiphilic structure, contrasting with the chiral alcohols’ roles in enantioselective synthesis.
Research Findings and Limitations
- Synthesis Challenges: While (S)-2-methoxy-2-phenylethanol can be synthesized via asymmetric reduction of ketones or enzymatic resolution , the thienyl variant’s synthesis may require specialized catalysts (e.g., thiophene-compatible chiral ligands) due to steric and electronic differences.
- Thermodynamic Data Gap: No melting points, boiling points, or spectral data (e.g., NMR, IR) are provided in the evidence for this compound, limiting quantitative comparisons.
- Biological Activity : Thienyl groups are associated with bioactivity in medicinal chemistry (e.g., antiviral or anticancer agents), but direct evidence for this compound’s pharmacological properties is absent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


